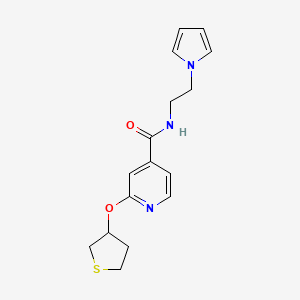

N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Description

N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic small molecule characterized by a unique heterocyclic architecture. Its structure comprises:

- Isonicotinamide backbone: A pyridine derivative with a carboxamide group at the 2-position.

- Tetrahydrothiophen-3-yloxy substituent: A saturated sulfur-containing ring (tetrahydrothiophene) linked via an ether oxygen.

- N-(2-(1H-pyrrol-1-yl)ethyl) side chain: A pyrrole moiety connected through an ethyl spacer.

While direct pharmacological data are unavailable in the provided evidence, structural analogs highlight its probable relevance in targeting enzymes or receptors involving heterocyclic recognition .

Properties

IUPAC Name |

N-(2-pyrrol-1-ylethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-16(18-6-9-19-7-1-2-8-19)13-3-5-17-15(11-13)21-14-4-10-22-12-14/h1-3,5,7-8,11,14H,4,6,9-10,12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSBFBPRLQKFPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NCCN3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multi-step organic reactions

Preparation of Pyrrole Derivative: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a thiol group, followed by cyclization.

Coupling with Isonicotinamide: The final step involves coupling the pyrrole-tetrahydrothiophene intermediate with isonicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.

Medicine: If found to have therapeutic properties, the compound could be developed into a pharmaceutical agent for the treatment of diseases.

Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites or allosteric sites.

Receptor Interaction: It might interact with cell surface or intracellular receptors, modulating signaling pathways.

DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Analysis

a. Thiophene/Tetrahydrothiophene Derivatives

- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Features an unsaturated thiophene ring. Key differences: The target compound’s tetrahydrothiophene is saturated, enhancing conformational flexibility and reducing aromaticity. This may improve metabolic stability by resisting oxidative degradation compared to thiophene derivatives . Solubility: The ether oxygen in the target compound’s tetrahydrothiophen-3-yloxy group likely increases hydrophilicity relative to thiophen-2-yl substituents.

b. Imidazole-Containing Analogues

- (S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide (): Heterocyclic contrast: Imidazole (basic, two nitrogen atoms) vs. pyrrole (less basic, one nitrogen). Pharmacokinetics: The target’s pyrrole may reduce nonspecific binding compared to imidazole, which can participate in stronger ionic interactions. The hexyl chain in ’s compound suggests higher lipophilicity than the target’s ethyl spacer .

c. Naphthalene-Based Impurities

- b4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (): Aromaticity: Naphthalene’s fused rings confer rigidity and high lipophilicity. The target compound’s pyridine and tetrahydrothiophene likely offer better aqueous solubility. Metabolic susceptibility: Naphthalene derivatives are prone to cytochrome P450-mediated oxidation, whereas the target’s saturated tetrahydrothiophene may resist such pathways .

Physicochemical and Pharmacokinetic Predictions

Key Observations :

- The target compound balances moderate lipophilicity (logP ~3) with solubility-enhancing ether and amide groups.

- Its heterocyclic diversity (pyridine, pyrrole, tetrahydrothiophene) may enable multitarget engagement compared to simpler analogs.

Biological Activity

N-(2-(1H-pyrrol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, a complex organic compound, incorporates a pyrrole ring, a tetrahydrothiophene ring, and an isonicotinamide moiety. This unique structure provides potential biological activities that are being explored in medicinal chemistry.

Chemical Structure and Synthesis

The compound can be synthesized through several steps involving the formation of the pyrrole and tetrahydrothiophene rings, followed by the attachment of the ethyl linker. The synthesis methods include:

- Pyrrole Ring Formation : Typically achieved via the Paal-Knorr synthesis.

- Ethyl Linker Attachment : Conducted through alkylation reactions.

- Tetrahydrothiophene Ring Formation : Can be synthesized using sulfur-based cyclization methods.

The final product's structure is characterized by its IUPAC name: N-(2-pyrrol-1-ylethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide, with a molecular formula of C16H19N3O2S.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The potential pathways include:

- Signal Transduction : Modulating cellular signaling pathways.

- Metabolic Regulation : Influencing metabolic processes.

- Gene Expression Modulation : Affecting gene expression patterns through receptor interactions.

Antioxidant and Antimicrobial Activity

Recent studies have indicated that derivatives of isonicotinamide compounds exhibit significant antioxidant properties, which can contribute to their potential therapeutic effects against various diseases. For instance, compounds similar to this compound have been evaluated for their ability to scavenge free radicals and inhibit microbial growth.

Case Studies

A notable case study involved the evaluation of a series of isonicotinamide derivatives for their efficacy as xanthine oxidase inhibitors. The study identified specific structural features that enhanced biological activity, leading to the development of more potent compounds.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the pyrrole and tetrahydrothiophene moieties significantly influenced the biological activity of the compounds. For example, introducing electron-withdrawing groups on the aromatic rings improved potency against target enzymes.

Q & A

Q. What are the primary synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including coupling of the pyrrole-ethylamine moiety with the tetrahydrothiophene-oxygen linker and subsequent isonicotinamide functionalization. Key steps include nucleophilic substitution for ether bond formation and amide coupling using reagents like HATU or EDC. Optimization involves solvent selection (e.g., DMF or acetonitrile), temperature control (0–5°C for sensitive intermediates), and catalyst screening (e.g., Pd for cross-coupling reactions). Monitoring via TLC and adjusting stoichiometry (1.2–1.5 equivalents for amines) improves yields .

Example Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ether formation | K₂CO₃, DMF, 60°C | 72 | |

| Amide coupling | HATU, DIPEA, RT | 65 |

Q. What analytical techniques are recommended for characterizing this compound?

Essential techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., tetrahydrothiophene oxygen position) and purity.

- Mass Spectrometry (HRMS) : To verify molecular weight (±2 ppm accuracy).

- HPLC-PDA : Purity assessment (>95% by area normalization).

- IR Spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) .

Q. How can solubility and stability be evaluated for in vitro assays?

- Solubility : Test in DMSO (primary stock) and PBS (working concentration) via nephelometry.

- Stability : Incubate in assay buffers (pH 7.4, 37°C) over 24–72 hours, analyzing degradation by LC-MS. Use antioxidants (e.g., 0.1% BHT) if thioether oxidation is observed .

Q. What in vitro models are suitable for preliminary bioactivity screening?

Prioritize target-specific assays (e.g., enzyme inhibition for kinase targets) and cell-based models (e.g., HEK293 or HeLa for cytotoxicity). Use positive controls (e.g., staurosporine for kinase inhibition) and validate via dose-response curves (IC₅₀ calculation) .

Q. How should researchers handle conflicting spectral data during characterization?

- Cross-validate with 2D NMR (COSY, HSQC) to resolve signal overlap.

- Compare experimental HRMS with theoretical isotopic patterns.

- Reproduce synthesis to rule out batch-specific impurities .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be systematically explored for derivatives?

- Core Modifications : Replace pyrrole with imidazole (via SNAr) or vary the tetrahydrothiophene substituent.

- Pharmacophore Mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding with the isonicotinamide group).

- Bioisosteric Replacement : Substitute the thioether with sulfone or sulfonamide to assess metabolic stability .

Q. What strategies resolve contradictory bioactivity data across assay platforms?

- Assay Replication : Use orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).

- Statistical Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., buffer ionic strength, ATP concentration in kinase assays) .

Q. How can metabolic pathways and off-target effects be predicted computationally?

- In Silico Tools : Use GLORY/X for metabolite prediction and SwissTargetPrediction for off-target profiling.

- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. What methods elucidate the compound’s mechanism of action in complex biological systems?

- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with clickable probes.

- CRISPR-Cas9 Knockout : Validate target engagement in isogenic cell lines .

Q. How can researchers address low bioavailability in preclinical models?

- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes for enhanced solubility.

- Prodrug Design : Introduce ester or phosphate moieties at the pyrrole nitrogen for improved permeability .

Q. Methodological Notes

- Data Contradiction Analysis : Cross-correlate synthetic yields with impurity profiles (e.g., residual Pd in coupling steps) using ICP-MS .

- Experimental Design : Use response surface methodology (RSM) for reaction optimization, varying temperature, solvent polarity, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.